molecular formula C12H22N2O2 B2411269 (R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate CAS No. 431058-52-5

(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Cat. No. B2411269
CAS RN: 431058-52-5
M. Wt: 226.32
InChI Key: QJTCVIHNVLALCL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through the reaction of amines with organic carbonates such as dimethyl carbonate . Pyrrolidines, a component of your compound, can be synthesized through a variety of methods, including the N-heterocyclization of primary amines with diols .


Chemical Reactions Analysis

Carbamates and pyrrolidines can participate in a variety of chemical reactions. For example, carbamates can react with amines to form ureas . Pyrrolidines can undergo reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as boiling point, density, and solubility could vary widely .

Scientific Research Applications

1. Crystal Structure and Hydrogen Bonding Analysis

Weber et al. (1995) analyzed the crystal structure of a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate. Their study provides insights into the molecular structure and hydrogen bonding of these types of compounds, which is crucial for understanding their chemical behavior and potential applications in scientific research (Weber et al., 1995).

2. Synthesis and Scalability in Pharmaceutical Manufacturing

Li et al. (2012) focused on the practical and scalable synthesis of a compound similar to "(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate." This research highlights the manufacturing feasibility and scalability of such compounds, which is significant for pharmaceutical applications (Li et al., 2012).

3. Natural Product Synthesis and Cytotoxic Activity

Tang et al. (2014) synthesized a compound similar to "this compound" as an intermediate in the production of jaspine B. This natural product has shown cytotoxic activity against several human carcinoma cell lines, indicating potential applications in cancer research and treatment (Tang et al., 2014).

4. Nitrile Anion Cyclization in Asymmetric Synthesis

Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which includes compounds structurally related to "this compound." Their methodology via nitrile anion cyclization is important for creating chiral molecules, essential in pharmaceuticals and material science (Chung et al., 2005).

5. Photoredox-Catalyzed Amination

Wang et al. (2022) described a photoredox-catalyzed amination process involving a compound similar to "this compound." This study demonstrates the versatility and potential of such compounds in novel synthetic pathways, which can be applied in various chemical syntheses (Wang et al., 2022).

Safety and Hazards

Carbamates can be toxic, particularly if they are used as pesticides. They can cause a variety of symptoms if ingested or inhaled, including weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or agriculture. It could also investigate ways to synthesize the compound more efficiently or with fewer environmental impacts .

properties

IUPAC Name

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCVIHNVLALCL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.